molecular formula C15H9FINO B15169827 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-69-2

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B15169827
CAS No.: 647025-69-2
M. Wt: 365.14 g/mol
InChI Key: LPYDAGGGXULTNA-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is a halogenated aromatic formamide derivative with a molecular formula of C₁₅H₁₀FINO and a molecular weight of 367.16 g/mol. The compound features a phenyl ring substituted at the 2-position with a phenylethynyl group (–C≡C–C₆H₅), 3-position with iodine, and 4-position with fluorine, while the formamide (–NHCHO) group is attached to the aromatic ring (). The presence of iodine and fluorine introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

647025-69-2

Molecular Formula

C15H9FINO

Molecular Weight

365.14 g/mol

IUPAC Name

N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H9FINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19)

InChI Key

LPYDAGGGXULTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylethynyl Group: This step involves the coupling of a phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.

    Introduction of the Fluoro and Iodo Groups: The fluoro and iodo substituents are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents.

    Formamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (e.g., iodo, fluoro) on the aromatic ring facilitates SNAr reactions. For example:

  • Replacement of iodide with nucleophiles (e.g., alcohols, amines, thiolates) under basic or catalytic conditions.

  • Typical catalysts: Pd(0) or Pd(II) complexes, often with silver salts as co-catalysts.

Mechanistic Insight :
In analogous systems (e.g., 6-halopurine nucleosides), iodide is a better leaving group than bromide or chloride due to its larger size and weaker bond strength . This suggests that the iodo group in the target compound could be readily replaced in SNAr reactions.

Sonogashira Coupling

The phenylethynyl group is introduced via palladium-catalyzed coupling between an aryl halide and phenylacetylene. Key parameters include:

  • Catalyst : PdCl₂(PPh₃)₂ or similar palladium precursors.

  • Base : Triethylamine (Et₃N) or other amines.

  • Solvent : Polar aprotic solvents like DMF.

  • Yield : Up to 73% under optimized conditions .

Suzuki Coupling

While not directly reported for this compound, Suzuki coupling could theoretically introduce additional substituents via cross-coupling with boronic acids. This might involve replacing the iodo group with a boronate ester, followed by coupling with aryl or alkenyl partners.

Structural Analogues and Reactivity Trends

CompoundKey FeaturesReactivity Implications
N-[4,6-Dichloro-3-iodo...Two Cl and one I substituentEnhanced electrophilicity for SNAr
N-[4-Bromo-3-(phenylethynyl)phenyl]formamideBromine instead of Cl/ILower reactivity in SNAr vs. I
N-[4-Fluoro-3-(phenylethynyl)phenyl]formamideFluoro substituentIncreased lipophilicity for bioavailability

Scientific Research Applications

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The presence of fluoro and iodo groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The phenylethynyl group can facilitate interactions with hydrophobic pockets in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Formamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide –F (4), –I (3), –C≡C–C₆H₅ (2) C₁₅H₁₀FINO 367.16 Formamide, phenylethynyl, halogen
N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide (S2i) –Cl (2,4), –C≡C–C₆H₅ (6) C₁₅H₁₀Cl₂N₂O 305.16 Formamide, phenylethynyl, halogen
N-(2-(Phenylethynyl)phenyl)-N-tosylformamide –C≡C–C₆H₅ (2), –SO₂–C₆H₄CH₃ (N-linked) C₂₂H₁₈N₂O₃S 390.45 Tosyl, formamide, phenylethynyl
N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide –Cl (4′), biphenyl linkage C₁₃H₁₀ClNO 247.68 Formamide, biphenyl, halogen

Key Observations :

Fluorine’s electronegativity (3.98) enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions.

Functional Group Diversity : The tosyl group in ’s compound introduces sulfonamide chemistry, diverging from the halogen-dominated reactivity of the target compound.

Key Observations :

  • The target compound’s iodine substituent may require specialized conditions (e.g., palladium catalysts) for installation, as seen in related ethynyl-functionalized syntheses ().
  • S2i’s high yield (90%) suggests that formylation of halogenated anilines is efficient, though iodine’s bulkiness in the target compound could reduce reactivity.

Table 3: Property Comparison

Compound Name Melting Point Solubility Biological Activity (Reported)
This compound N/A Likely low (lipophilic) Potential antimicrobial (analogous to )
N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide Not reported DCM, ethyl acetate Intermediate in polyimide synthesis
N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide Not reported Organic solvents Structural studies for material design

Key Observations :

  • The target compound’s iodine atom may enhance lipophilicity (logP ~3.5 estimated), impacting membrane permeability in biological systems.
  • Formamides in exhibited antimicrobial activity against E. coli and S. aureus, suggesting the target compound could share similar properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide, and how can reaction conditions be optimized?

  • Methodology : A one-pot synthesis using formic acid and acetic anhydride in dichloromethane (DCM) at 0°C, followed by room-temperature stirring, is effective. Key steps include in situ activation of formic acid and purification via flash chromatography (P/DEE solvent gradient). Yield optimization requires precise stoichiometry (e.g., 2.0 equiv. acetic anhydride) and inert atmosphere control .
  • Validation : Reaction progress should be monitored via thin-layer chromatography (TLC), with final purity confirmed by HPLC (>95% purity threshold recommended) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • X-ray crystallography : Determines bond angles, dihedral angles (e.g., non-coplanar aromatic rings), and hydrogen-bonding networks (intramolecular N–H···O, intermolecular C–H···O) .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and iodine substituents, while 13C^{13}\text{C} NMR confirms ethynyl and formamide linkages .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C15_{15}H10_{10}FINO) .

Q. What are the stability considerations for this compound under varying humidity and temperature?

  • Degradation Risks : Hydrolysis of the formamide group occurs under high humidity, requiring storage in desiccated conditions (-20°C under nitrogen). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?

  • Mechanistic Insight : The iodine atom at position 3 and ethynyl group at position 2 create steric hindrance, directing electrophilic substitutions (e.g., Suzuki coupling) to the para-fluoro position. Computational modeling (DFT) predicts electron-deficient regions at the formamide carbonyl, favoring nucleophilic attacks .
  • Case Study : Palladium-catalyzed cross-coupling with aryl boronic acids achieves >80% yield when using Pd(PPh3_3)2_2Cl2_2/CuI in THF/NEt3_3 .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Conflict Resolution : Discrepancies between X-ray data (e.g., bond lengths) and DFT-optimized structures may arise from crystal packing forces. Hirshfeld surface analysis (shape-index, dnorm_{\text{norm}}) quantifies intermolecular interactions (e.g., O···H, H···H contacts) to validate experimental vs. theoretical models .
  • Validation Protocol : Compare experimental IR (C=O stretch ~1680 cm1^{-1}) with computed vibrational spectra to identify anomalies .

Q. What strategies improve bioactivity prediction for derivatives of this compound?

  • SAR Framework :

  • Structural Modifications : Replace iodine with trifluoromethyl to enhance lipophilicity (LogP adjustment) .
  • In Silico Screening : Docking studies (AutoDock Vina) against kinase targets (e.g., EGFR) prioritize derivatives with lower binding energies (<-9 kcal/mol) .
    • Experimental Validation : Antimicrobial assays (MIC against S. aureus) correlate with electron-withdrawing substituents at position 4 .

Methodological Resources

Technique Application Key References
X-ray diffractionCrystal structure validation
HPLC-MSPurity assessment and degradation profiling
DFT calculationsElectronic structure and reaction pathway modeling
Palladium catalysisRegioselective cross-coupling

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